Egfr-IN-110 -

Egfr-IN-110

Catalog Number: EVT-12494792
CAS Number:
Molecular Formula: C22H16ClFN4O2
Molecular Weight: 422.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr-IN-110 is a compound designed as an epidermal growth factor receptor (EGFR) inhibitor, primarily aimed at treating various cancers associated with EGFR overexpression or mutations. This compound belongs to a class of small molecule inhibitors that target the tyrosine kinase domain of the EGFR, which plays a crucial role in cell signaling pathways that regulate cell proliferation and survival.

Source

The compound was developed through a series of synthetic modifications based on known EGFR inhibitors, particularly focusing on enhancing selectivity and potency against mutant forms of the receptor. Research articles document the synthesis and biological evaluation of Egfr-IN-110, confirming its efficacy in inhibiting EGFR activity in vitro and in vivo models of cancer .

Classification

Egfr-IN-110 is classified as a small molecule tyrosine kinase inhibitor. It specifically targets the ATP-binding site of the EGFR, which is critical for its kinase activity. This classification places it among other therapeutic agents used in oncology, particularly for non-small cell lung cancer and other malignancies where EGFR is implicated .

Synthesis Analysis

Methods

The synthesis of Egfr-IN-110 involves several key steps that utilize various organic reactions to construct its molecular framework. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available starting materials, including substituted anilines and quinazolinone derivatives.
  2. Reagents: Common reagents such as copper(I) iodide, sodium hydride, and ethyl chloroformate are employed to facilitate the coupling reactions.
  3. Solvents: Dimethylformamide (DMF) serves as a solvent for many of the reactions due to its ability to dissolve polar compounds and facilitate nucleophilic substitutions.

The detailed synthetic procedure involves refluxing mixtures of the starting materials under controlled temperature conditions, followed by purification methods such as column chromatography to isolate the final product .

Technical Details

  • Reflux Conditions: Typically performed at temperatures around 110°C.
  • Purification Techniques: Utilization of silica gel column chromatography to achieve high purity levels of Egfr-IN-110.
Molecular Structure Analysis

Structure

Egfr-IN-110 has a complex molecular structure characterized by a quinazolinone core, which is essential for its binding affinity to the EGFR. The structure includes various functional groups that enhance its interaction with the receptor's active site.

Data

  • Molecular Formula: C₁₈H₁₈ClN₅O
  • Molecular Weight: Approximately 365.82 g/mol
  • Key Functional Groups: Includes amine, carbonyl, and aromatic systems that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Egfr-IN-110 undergoes specific chemical reactions that are essential for its activity as an EGFR inhibitor. The primary reaction mechanism involves binding to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways.

Technical Details

  • Binding Mechanism: The compound competes with ATP for binding to the kinase domain, effectively inhibiting its activity.
  • Stability Studies: Evaluations have shown that Egfr-IN-110 maintains stability under physiological conditions, which is critical for its therapeutic efficacy.
Mechanism of Action

Process

The mechanism of action for Egfr-IN-110 involves competitive inhibition of the EGFR tyrosine kinase activity. Upon binding to the active site:

  1. Inhibition of Phosphorylation: The compound blocks ATP from binding, thereby inhibiting phosphorylation events necessary for signal transduction.
  2. Cell Cycle Arrest: This inhibition leads to reduced cell proliferation and can induce apoptosis in cancer cells reliant on EGFR signaling.

Data

Studies have demonstrated significant reductions in cell viability in EGFR-dependent cancer cell lines when treated with Egfr-IN-110, highlighting its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Egfr-IN-110 exhibits characteristics typical of small organic molecules:

  • Appearance: Solid crystalline form.
  • Melting Point: Determined through thermal analysis techniques.

Chemical Properties

The compound's chemical properties include:

  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Stable at room temperature but sensitive to extreme pH conditions.

Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance have confirmed the structural integrity and purity of Egfr-IN-110 post-synthesis .

Applications

Scientific Uses

Egfr-IN-110 has significant applications in cancer research and therapy:

  1. Cancer Treatment: Used primarily in clinical settings targeting tumors with aberrant EGFR signaling.
  2. Research Tool: Serves as a valuable tool in studying EGFR-related pathways and developing further inhibitors with improved efficacy and selectivity.
  3. Combination Therapies: Potentially used in combination with other therapeutic agents to overcome resistance mechanisms observed in cancer treatments .

Properties

Product Name

Egfr-IN-110

IUPAC Name

N-(3-chloro-2-fluorophenyl)-6-(2-ethenylpyridin-4-yl)oxy-7-methoxyquinazolin-4-amine

Molecular Formula

C22H16ClFN4O2

Molecular Weight

422.8 g/mol

InChI

InChI=1S/C22H16ClFN4O2/c1-3-13-9-14(7-8-25-13)30-20-10-15-18(11-19(20)29-2)26-12-27-22(15)28-17-6-4-5-16(23)21(17)24/h3-12H,1H2,2H3,(H,26,27,28)

InChI Key

BFMJJIKPPAMPMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)OC4=CC(=NC=C4)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.